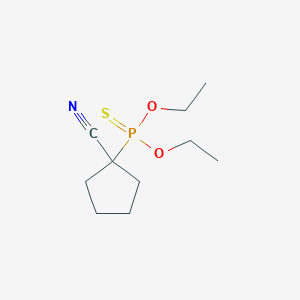![molecular formula C14H12ClN3O2S B5720948 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5720948.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors, which have been shown to have anti-inflammatory and immunosuppressive effects.
Wirkmechanismus
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathway of various cytokines and growth factors. By inhibiting the activity of these enzymes, N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide can reduce the production of inflammatory cytokines and prevent the activation of immune cells, leading to a reduction in inflammation and immune-mediated damage.
Biochemical and Physiological Effects:
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide has been shown to have several biochemical and physiological effects, including a reduction in the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, a decrease in the activation of T and B cells, and a reduction in the infiltration of immune cells into inflamed tissues. These effects contribute to the anti-inflammatory and immunosuppressive properties of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide has several advantages for lab experiments, including its high potency and specificity for Janus kinases, which make it a valuable tool for studying the signaling pathways of cytokines and growth factors. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the study of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide, including the development of more potent and selective Janus kinase inhibitors, the identification of new therapeutic applications for N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide, and the investigation of its long-term safety and efficacy in humans. Additionally, further research is needed to understand the mechanisms underlying the anti-inflammatory and immunosuppressive effects of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide, which could lead to the development of new therapies for inflammatory and autoimmune diseases.
Synthesemethoden
The synthesis of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide involves several steps, starting with the reaction between 5-chloro-2-pyridinamine and carbon disulfide to form N-(5-chloropyridin-2-yl)carbamothioic acid. This intermediate is then reacted with 3-methoxybenzoyl chloride to form the final product, N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to have potent anti-inflammatory and immunosuppressive effects, which make it a promising candidate for the treatment of these diseases.
Eigenschaften
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-20-11-4-2-3-9(7-11)13(19)18-14(21)17-12-6-5-10(15)8-16-12/h2-8H,1H3,(H2,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKBIAARPFFFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5720868.png)
![4-(dimethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5720873.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5720881.png)
![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)


![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)
![{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5720920.png)
![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)




